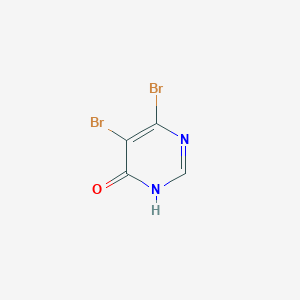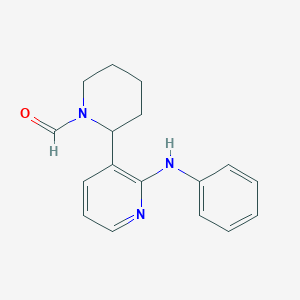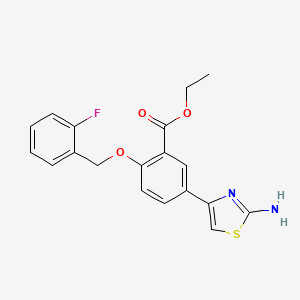
5,6-Dibromopyrimidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dibromopyrimidin-4-ol is a brominated derivative of pyrimidine, a heterocyclic aromatic organic compound Pyrimidines are known for their significant roles in biological systems, particularly as components of nucleic acids
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromopyrimidin-4-ol typically involves the bromination of pyrimidin-4-ol. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of the compound with high purity.
化学反応の分析
Types of Reactions: 5,6-Dibromopyrimidin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with aryl or vinyl groups.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Reduction Reactions: Hydrogen gas and Pd/C catalyst in ethanol or methanol.
Major Products:
Substitution Reactions: Substituted pyrimidin-4-ol derivatives.
Coupling Reactions: Biaryl or vinyl-pyrimidine compounds.
Reduction Reactions: Pyrimidin-4-ol.
科学的研究の応用
5,6-Dibromopyrimidin-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5,6-Dibromopyrimidin-4-ol depends on its specific application. In biological systems, it may interact with nucleic acids or proteins, disrupting their normal function. The bromine atoms can form covalent bonds with nucleophilic sites in biomolecules, leading to inhibition of enzyme activity or alteration of DNA structure.
類似化合物との比較
5-Bromopyrimidin-4-ol: A monobrominated derivative with similar reactivity but different substitution patterns.
6-Bromopyrimidin-4-ol: Another monobrominated derivative with bromine at the 6 position.
5,6-Dichloropyrimidin-4-ol: A dichlorinated analog with chlorine atoms instead of bromine.
Uniqueness: 5,6-Dibromopyrimidin-4-ol is unique due to the presence of two bromine atoms, which significantly enhances its reactivity and potential for diverse chemical transformations. This dual bromination also imparts distinct electronic and steric properties, making it a valuable compound in synthetic chemistry and research applications.
特性
分子式 |
C4H2Br2N2O |
|---|---|
分子量 |
253.88 g/mol |
IUPAC名 |
4,5-dibromo-1H-pyrimidin-6-one |
InChI |
InChI=1S/C4H2Br2N2O/c5-2-3(6)7-1-8-4(2)9/h1H,(H,7,8,9) |
InChIキー |
AXGPUULVXIRYBQ-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=C(C(=O)N1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















